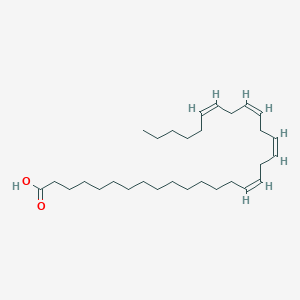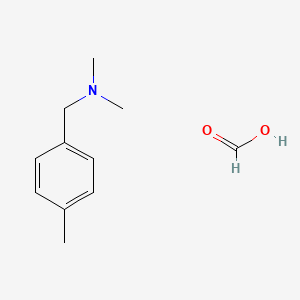
Einecs 299-277-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-277-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 299-277-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The industrial production methods are optimized for efficiency and cost-effectiveness while adhering to safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions: Einecs 299-277-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields. For example, oxidation reactions may involve the use of oxidizing agents to modify the compound’s structure, while reduction reactions may involve reducing agents to achieve the desired chemical properties .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. These conditions are optimized based on the specific requirements of the reaction .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Einecs 299-277-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrial applications include its use in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 299-277-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Einecs 299-277-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. By understanding these similarities and differences, researchers can better utilize this compound in their work .
List of Similar Compounds:- Einecs 203-770-8 (Amyl nitrite)
- Einecs 234-985-5 (Bismuth tetroxide)
- Einecs 239-934-0 (Mercurous oxide)
Propiedades
Número CAS |
93858-46-9 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-methylphenyl)methanamine;formic acid |
InChI |
InChI=1S/C10H15N.CH2O2/c1-9-4-6-10(7-5-9)8-11(2)3;2-1-3/h4-7H,8H2,1-3H3;1H,(H,2,3) |
Clave InChI |
JNZJMJFTPKOUEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


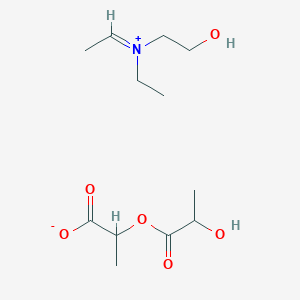
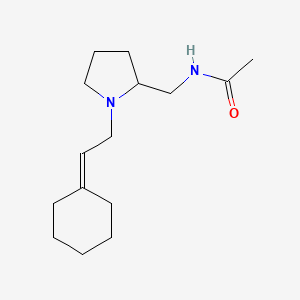
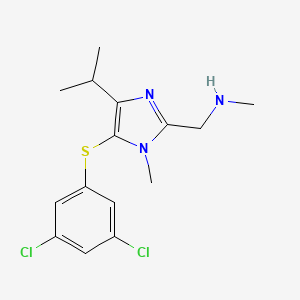
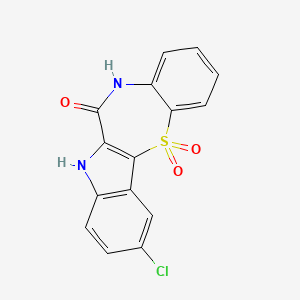
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
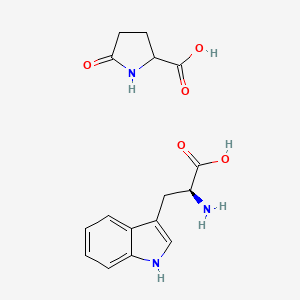
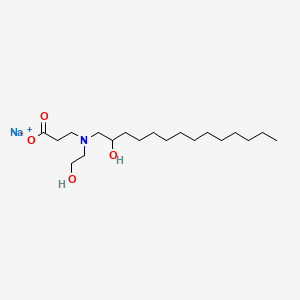


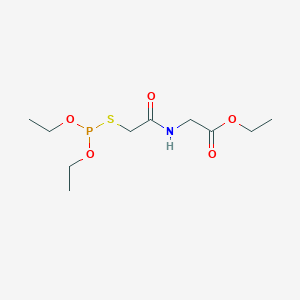
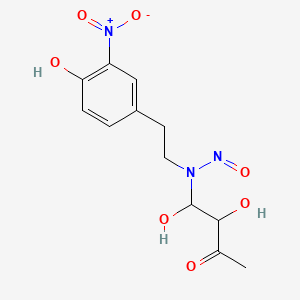
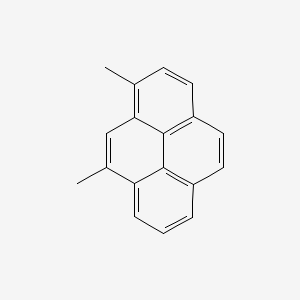
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
